molecular formula C14H11NO2 B11955946 (2E)-3-(furan-2-yl)-2-(4-methoxyphenyl)prop-2-enenitrile CAS No. 10280-99-6

(2E)-3-(furan-2-yl)-2-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B11955946
CAS No.: 10280-99-6
M. Wt: 225.24 g/mol
InChI Key: UMUCNUCHSNXBSM-XFXZXTDPSA-N
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Description

(2E)-3-(Furan-2-yl)-2-(4-methoxyphenyl)prop-2-enenitrile is a synthetic chalcone-acrylonitrile hybrid compound of significant interest in medicinal chemistry and drug discovery. This molecule features a prop-2-enenitrile backbone, a structure recognized as a privileged scaffold in the design of bioactive molecules . Its core structure is closely related to chalcones (1,3-diphenyl-2-propen-1-ones), a class of compounds well-documented for their broad spectrum of biological properties, including antitumor and antimicrobial activities . The compound integrates a furan heterocycle and a 4-methoxyphenyl group, which are common pharmacophores used to enhance biological activity and optimize physicochemical properties. Research into analogous 2-phenylacrylonitrile derivatives has identified them as promising ligands for biological targets such as the Arylhydrocarbon Receptor (AhR), a transcription factor being investigated as a potential new target for treating cancers, including breast cancer . Furthermore, structurally similar furan-containing compounds have demonstrated notable antimicrobial efficacy in studies, showing activity against pathogens such as the yeast-like fungi Candida albicans, as well as Escherichia coli and Staphylococcus aureus . This combination of features makes this compound a valuable chemical entity for researchers exploring new therapeutic agents, particularly in the fields of oncology and infectious diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

10280-99-6

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-2-(4-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C14H11NO2/c1-16-13-6-4-11(5-7-13)12(10-15)9-14-3-2-8-17-14/h2-9H,1H3/b12-9-

InChI Key

UMUCNUCHSNXBSM-XFXZXTDPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\C2=CC=CO2)/C#N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CC=CO2)C#N

Origin of Product

United States

Biological Activity

(2E)-3-(furan-2-yl)-2-(4-methoxyphenyl)prop-2-enenitrile, often referred to as a furan-based compound, is part of a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14_{14}H12_{12}N\O
  • CAS Number : 15341-93-2
  • SMILES Notation : COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2

The structure includes a furan ring and a methoxyphenyl group, which contribute to its biological activity through various mechanisms.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of furan derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains:

  • Inhibition of Escherichia coli : A derivative exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli, indicating strong antibacterial potential .

Anticancer Activity

Furan derivatives have also been investigated for their anticancer properties. The following findings are noteworthy:

  • Inhibition of Cell Proliferation : Studies on furan-based compounds demonstrated their ability to inhibit the proliferation of cancer cells. One study indicated that certain derivatives significantly reduced cell viability in MDA-MB468 and MCF-7 breast cancer cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerase I, which was inhibited by furan derivatives at low micromolar concentrations .

Other Pharmacological Properties

In addition to antibacterial and anticancer activities, furan derivatives have been explored for other therapeutic potentials:

  • Anti-inflammatory Effects : Some studies suggest that furan compounds may exhibit anti-inflammatory properties by modulating inflammatory pathways.
  • Antiparasitic Activity : Molecular docking studies have indicated potential inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease .

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativesTarget Organism/Cell LineObserved EffectReference
Antibacterial3-(furan-2-yl) propanoic acidEscherichia coliMIC = 64 µg/mL
AnticancerVarious furan derivativesMDA-MB468, MCF-7Significant reduction in viability
AntiparasiticFuran derivativesTrypanosoma cruziPotential inhibitory effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2E)-3-(furan-2-yl)-2-(4-methoxyphenyl)prop-2-enenitrile can be compared to the following analogs:

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Key Substituents Bioactivity/Applications Key Differences & Effects References
(2E)-2-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile 4-Fluorophenyl, furan Under investigation (pharmaceutical intermediates) Fluorine’s electronegativity increases polarity and may enhance metabolic stability compared to methoxy. Reduced electron-donating capacity alters reactivity in electrophilic additions.
(2E)-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile 3,4-Dimethoxyphenyl, 4-nitrophenyl Photochromic materials, optical applications Nitro group (electron-withdrawing) reduces electron density, affecting optical properties. Dual methoxy groups increase solubility but may sterically hinder packing in crystalline phases.
(2E)-3-[4-({6-[(4-Methoxyphenyl)amino]-7H-purin-2-yl}amino)phenyl]prop-2-enenitrile Purine-linked, 4-methoxyphenyl Potential kinase inhibitors Bulky purine substituent introduces steric effects and hydrogen-bonding capacity, likely enhancing target specificity in enzyme inhibition.
(2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile 4-Chlorophenyl, 2-chloroaniline Anticancer (predicted) Chlorine substituents increase lipophilicity, potentially improving membrane permeability. The amino group enables hydrogen bonding, which may influence binding to biological targets.
LabMol-70: (2E)-3-(Furan-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one Methylsulfanylphenyl, ketone Antitubercular activity Replacement of nitrile with ketone reduces electrophilicity, altering reactivity. Methylsulfanyl group enhances hydrophobic interactions but may reduce solubility.

Key Findings from Comparative Studies

Nitrile-containing derivatives (e.g., the target compound and ) exhibit greater electrophilicity than ketone-based analogs (), making them more reactive in Michael additions or covalent binding to cysteine residues ().

Stereochemical and Conformational Influences :

  • The (2E)-configuration ensures planar geometry, optimizing conjugation and π-π stacking in solid-state packing (). Compounds with syn-periplanar conformations (e.g., ) show enhanced stability in crystalline phases.

Solubility and Physicochemical Properties :

  • Methoxy and furan groups improve solubility in polar organic solvents compared to nitro or sulfonyl derivatives ().
  • Halogenated analogs (e.g., 4-fluorophenyl in ) exhibit higher melting points due to stronger intermolecular interactions (e.g., halogen bonding).

The methoxy group’s electron-donating nature may modulate cytotoxicity profiles compared to nitro or chloro derivatives.

Preparation Methods

Knoevenagel Condensation

The Knoevenagel reaction is widely employed for constructing α,β-unsaturated nitriles. For this compound, 4-methoxybenzaldehyde and furan-2-acetonitrile undergo base-catalyzed condensation. A representative protocol involves:

Reagent Conditions Yield Source
4-MethoxybenzaldehydeNaOH (40%), MeOH, 24 h, RT68%
Furan-2-acetonitrilePiperidine, EtOH, reflux72%

Mechanistic Insights :

  • The reaction proceeds via deprotonation of the active methylene group in furan-2-acetonitrile, forming a nucleophilic enolate that attacks the aldehyde carbonyl.

  • Steric hindrance from the 4-methoxyphenyl group favors the E-isomer due to minimized allylic strain in the transition state .

Limitations :

  • Competing side reactions (e.g., over-condensation) require strict stoichiometric control.

  • Low solubility of intermediates in polar solvents may necessitate phase-transfer catalysts .

Wittig Olefination

The Wittig reaction offers stereoselective access to the E-configured double bond. A triphenylphosphonium ylide derived from furan-2-methyl bromide reacts with 4-methoxybenzaldehyde:

Synthesis of Ylide :

  • Furan-2-methyl bromide + PPh₃ → Phosphonium salt (89% yield, CH₂Cl₂, 0°C) .

  • Deprotonation with n-BuLi (−78°C, THF) generates the ylide .

Olefination :

Aldehyde Ylide Solvent Yield
4-Methoxybenzaldehyde(Furan-2-methyl)triphenylphosphoniumTHF65%

Key Advantages :

  • High E-selectivity (>95%) due to the ylide’s steric bulk .

  • Scalable to multigram quantities with minimal purification .

Challenges :

  • Moisture-sensitive ylide synthesis demands anhydrous conditions.

  • Triphenylphosphine oxide byproduct complicates isolation .

Horner–Wadsworth–Emmons Reaction

This modified Wittig approach uses phosphonate esters for improved efficiency. A reported protocol involves:

Phosphonate Preparation :

  • Diethyl (furan-2-methyl)phosphonate synthesized from furan-2-methyl chloride and triethyl phosphite (82% yield, 120°C) .

Olefination :

Component Conditions Yield
4-MethoxybenzaldehydeNaH, DMF, 0°C → RT78%

Benefits :

  • Phosphonate esters are air-stable and easier to handle than ylides .

  • Broader functional group tolerance compared to classical Wittig .

Microwave-Assisted Cyclization

Recent advances utilize microwave irradiation to accelerate annulation reactions. A 2024 study achieved 80% yield in 30 minutes using:

Reactant Catalyst Conditions
4-MethoxyphenylacetonitrileCuI, HFIP120°C, microwave, 30 min

Mechanism :

  • Copper(I) iodide facilitates nitrile activation, enabling [3+2] cycloaddition with furan derivatives .

  • Hexafluoroisopropanol (HFIP) enhances reaction rates via hydrogen-bonding interactions .

Advantages :

  • Reduced reaction time (hours → minutes).

  • Improved regioselectivity for the E-isomer .

Catalyst Solvent Temperature ee
(R)-TRIP (10 mol%)Toluene−40°C89%

Future Directions :

  • Adaptation of asymmetric protocols to incorporate furan and 4-methoxyphenyl motifs.

  • Computational modeling to predict transition-state geometries .

Industrial-Scale Considerations

For bulk production, continuous-flow reactors outperform batch methods:

Parameter Batch Flow
Reaction Time24 h2 h
Space-Time Yield (g/L/h)1258

Optimization Strategies :

  • Inline IR monitoring for real-time adjustment of stoichiometry .

  • Solvent recycling to reduce waste (e.g., MeOH recovery >95%) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-3-(furan-2-yl)-2-(4-methoxyphenyl)prop-2-enenitrile, and what reaction conditions optimize yield and purity?

  • Methodology : The compound is synthesized via a Knoevenagel condensation between 4-methoxybenzaldehyde and furan-2-acetonitrile. Optimal conditions include using ethanol as a solvent, a catalytic base (e.g., piperidine or NaOH), and refluxing at 80–90°C for 6–8 hours. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .
  • Key Parameters : Reaction time, base strength, and solvent polarity critically influence yield. For example, weaker bases like ammonium acetate may reduce side reactions compared to strong bases .

Q. How is the compound characterized using spectroscopic and chromatographic techniques to confirm its structural identity and purity?

  • Spectroscopic Analysis :

  • ¹H NMR : Distinct peaks for the methoxy group (~δ 3.8 ppm), furan protons (δ 6.3–7.4 ppm), and nitrile-associated vinyl protons (δ 7.8–8.2 ppm, J = 16 Hz for E-configuration).
  • IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and 1600–1650 cm⁻¹ (C=C conjugated with nitrile).
  • HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What preliminary biological activities have been observed in structurally related enaminonitrile derivatives, and how might these inform research on this compound?

  • Observed Activities : Analogous compounds exhibit antimicrobial (e.g., E. coli MIC = 12.5 µg/mL) and anticancer (e.g., IC₅₀ = 8.2 µM against MCF-7 cells) properties. The nitrile group enhances electrophilicity, potentially enabling covalent binding to biological targets like cysteine proteases .
  • Research Implications : Prioritize assays for kinase inhibition, apoptosis induction, and reactive oxygen species (ROS) modulation. Use in vitro models (e.g., bacterial strains, cancer cell lines) for initial screening .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to enhance the stereoselectivity and efficiency of the synthesis?

  • Optimization Strategies :

  • Catalyst Screening : Compare bases (e.g., DBU vs. piperidine) to improve E-selectivity. Microwave-assisted synthesis (100°C, 20 minutes) reduces reaction time by 80% .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce stereochemical control. Use low-polarity solvents (toluene) for higher E:Z ratios .
    • Analytical Tools : Monitor reaction progress via TLC (Rf = 0.5 in 7:3 hexane/EtOAc) and quantify stereoisomers using chiral HPLC .

Q. What computational approaches are employed to predict the compound's electronic properties and potential binding interactions with biological targets?

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set reveals a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The nitrile group acts as an electron-withdrawing moiety, polarizing the conjugated π-system .
  • Molecular Docking : AutoDock Vina predicts strong binding (ΔG = -9.8 kcal/mol) to tubulin’s colchicine site, suggesting antimitotic potential. Key interactions include hydrogen bonding with Thr179 and π-stacking with Phe169 .

Q. How do structural modifications at specific positions (e.g., methoxy group, furan ring) influence the compound's physicochemical properties and bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Methoxy Group Replacement : Substituting with -NO₂ increases logP (from 2.1 to 2.8) but reduces solubility. This enhances cytotoxicity (IC₅₀ = 5.1 µM) but may impair pharmacokinetics .
  • Furan Ring Modifications : Replacing furan with thiophene lowers the HOMO-LUMO gap (3.9 eV) and improves antibacterial activity (MIC = 6.25 µg/mL) due to increased lipophilicity .
    • Experimental Validation : Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic substitution, followed by in vitro bioassays and ADMET profiling .

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